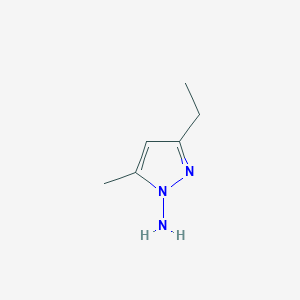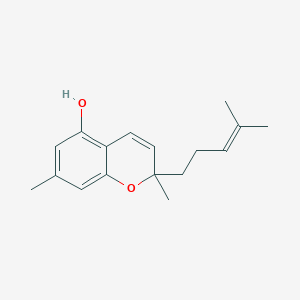
SW155246
描述
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide (CHNBS) is an organic compound that has been studied for its potential application in various fields, including medicinal chemistry, drug design, and biochemistry. CHNBS is a highly reactive compound with a unique structure, making it an attractive target for research and development. In
科学研究应用
DNA 甲基转移酶抑制剂
SW155246 是一种强效且选择性的 DNA 甲基转移酶 1 (DNMT1) 抑制剂 . DNMT1 是一种在 DNA 甲基化过程中起关键作用的酶,DNA 甲基化是基因调控中的关键机制 . 通过抑制 DNMT1,this compound 可以影响 DNA 的甲基化模式,从而可能影响基因表达 .
癌症研究
This compound 抑制 DNMT1 的能力在癌症研究中具有重要意义 . 在癌细胞中经常观察到异常的 DNA 甲基化模式,像 this compound 这样的可以调节 DNA 甲基化的化合物具有作为治疗剂的潜力 . 具体而言,this compound 已被证明可以在 A549 细胞(一种肺癌细胞系)中诱导肿瘤抑制基因 RASSF1 的重新表达 .
表观遗传学研究
表观遗传学涉及基因表达的变化,这些变化不涉及底层 DNA 序列的改变。 作为一种 DNMT1 抑制剂,this compound 可以通过改变 DNA 甲基化模式来引起表观遗传学变化 . 这使其成为研究表观遗传学机制及其在各种疾病中的作用的研究人员的宝贵工具 .
药物设计
作用机制
Target of Action
The primary target of SW155246 is human DNA methyltransferases (DNMT), specifically DNMT1 . DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carbon-5 position of cytosine residues, leading to an epigenetic modification .
Mode of Action
this compound inhibits DNMT1 by binding to it .
Biochemical Pathways
The inhibition of DNMT1 by this compound affects the methylation patterns of DNA. DNMT1 is responsible for maintaining these patterns during replication . Therefore, the inhibition of DNMT1 can lead to changes in gene expression.
Result of Action
The inhibition of DNMT1 by this compound can lead to changes in gene expression, which can have various downstream effects, including potential therapeutic applications in the treatment of cancer and other diseases .
属性
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420092-79-1 | |
| Record name | 420092-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?
A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?
A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)


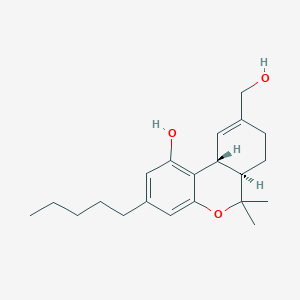
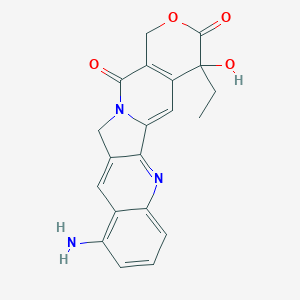
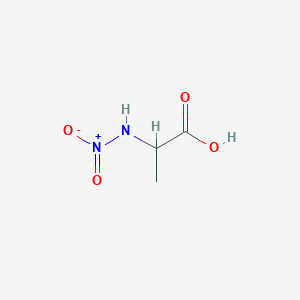
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
